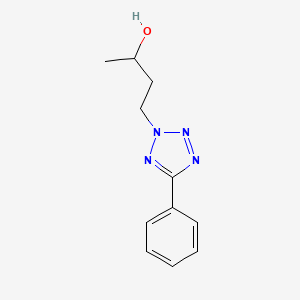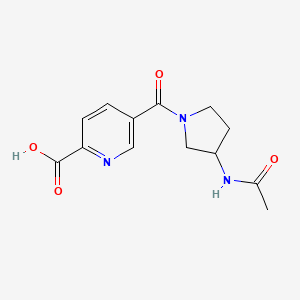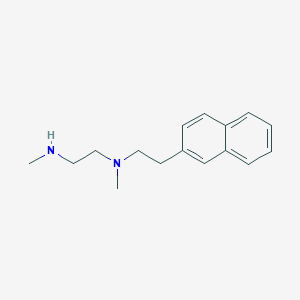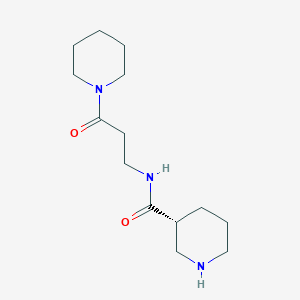![molecular formula C19H27N B6631229 N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine is a compound that features a unique adamantane structure, which is a tricyclic hydrocarbon with a diamond-like framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine typically involves the alkylation of 1-adamantylamine with a suitable benzyl halide. The reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common purification methods employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethanamine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like halides, amines, and thiols
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted amines, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for sigma receptors, which are involved in various neurological processes.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as depression and anxiety.
Industry: Utilized in the development of advanced materials with unique structural properties
Mécanisme D'action
The mechanism of action of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine involves its interaction with sigma receptors in the brain. These receptors modulate various proteins, including ion channels and neurotransmitter receptors, which play a role in neuronal signaling and protection. The compound’s adamantane structure contributes to its stability and ability to cross the blood-brain barrier .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-adamantylamine
- 2-adamantylamine
- 3-adamantylamine
- Memantine
- Rimantadine
Uniqueness
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine is unique due to its specific substitution pattern on the adamantane core, which imparts distinct chemical and biological properties. Compared to other adamantane derivatives, this compound exhibits enhanced stability and specificity for sigma receptors, making it a valuable candidate for further research and development .
Propriétés
IUPAC Name |
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N/c1-18-8-16-7-17(9-18)11-19(10-16,13-18)14-20-12-15-5-3-2-4-6-15/h2-6,16-17,20H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSJBQAWLMAOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)CNCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B6631150.png)

![(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B6631164.png)
![(3-chlorophenyl)-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanone](/img/structure/B6631172.png)
![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)
![4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline](/img/structure/B6631206.png)

![N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B6631219.png)
![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)
![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)

![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)

